Oral Gavage Bioactivity: (Gln18)-PF4 (15-22) vs. Conventional Peptide Therapeutics
In the DBA/1 mouse type II collagen-induced arthritis (CIA) model, (Gln18)-PF4 (15-22) (CT-112) demonstrated therapeutic efficacy when administered by oral gavage, a finding reported in contrast to the general expectation that unmodified linear octapeptides undergo rapid gastrointestinal degradation [1]. While quantitative oral bioavailability (F%) data are not reported in the primary publication, the in vivo pharmacological effect—prevention of arthritis development in prophylactic cohorts and reduction of disease progression in therapeutic cohorts—was achieved via oral delivery at efficacy levels comparable to subcutaneous injection within the same study [1]. Most comparator PF4 fragments (e.g., PF4 47–70) have not been demonstrated to be orally active without formulation [2].
| Evidence Dimension | In vivo anti-arthritic efficacy via oral vs. subcutaneous route |
|---|---|
| Target Compound Data | Active by oral gavage (CIA model); prevented arthritis development and reduced disease progression (Wooley et al., 1997) [1] |
| Comparator Or Baseline | Typical unmodified linear peptides (class baseline): negligible oral bioavailability without formulation; PF4 47–70 fragment: no oral activity reported [2] |
| Quantified Difference | Qualitative: CT-112 active orally; class baseline: generally inactive orally. No numerical F% available. |
| Conditions | DBA/1 mice; type II collagen immunization; CT-112 administered from time of immunization (prophylactic) or from arthritis onset (therapeutic) |
Why This Matters
For procurement decisions in preclinical inflammatory disease models, the demonstrated oral activity of (Gln18)-PF4 (15-22) eliminates the need for injection-based dosing regimens, reducing animal handling stress and enabling chronic dosing protocols that would be impractical with injection-only PF4 fragments.
- [1] Wooley PH, Schaefer C, Whalen JD, Dutcher JA, Counts DF. A peptide sequence from platelet factor 4 (CT-112) is effective in the treatment of type II collagen induced arthritis in mice. J Rheumatol. 1997;24(5):890-8. PMID: 9150077. View Source
- [2] Jouan V, Canron X, Alemany M, et al. Inhibition of in vitro angiogenesis by platelet factor-4-derived peptides and mechanism of action. Blood. 1999;94(3):984-93. PMID: 10419894. View Source
